molecular formula C14H22O6 B13783559 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol CAS No. 85305-28-8

3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol

Cat. No.: B13783559
CAS No.: 85305-28-8
M. Wt: 286.32 g/mol
InChI Key: LLYJFEWETFSPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is an organic compound characterized by the presence of two 1,3-dihydroxybutyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with 1,3-dihydroxybutyl derivatives under controlled conditions. One common method includes the use of deep eutectic solvents as catalysts to facilitate the reaction . The reaction conditions often involve moderate temperatures and atmospheric pressure to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the glycolysis of waste polyethylene terephthalate (PET) using deep eutectic solvents. This method not only provides a sustainable approach to recycling PET but also yields high-value products such as this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and carboxylates.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(1,3-dihydroxybutyl)benzene-1,2-diol is unique due to the presence of two 1,3-dihydroxybutyl groups, which enhance its reactivity and potential applications compared to other dihydroxybenzenes. This structural feature allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

85305-28-8

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

3,4-bis(1,3-dihydroxybutyl)benzene-1,2-diol

InChI

InChI=1S/C14H22O6/c1-7(15)5-11(18)9-3-4-10(17)14(20)13(9)12(19)6-8(2)16/h3-4,7-8,11-12,15-20H,5-6H2,1-2H3

InChI Key

LLYJFEWETFSPJK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=C(C(=C(C=C1)O)O)C(CC(C)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.